molecular formula C15H14BrIO B13863156 4-Bromo-2-[(4-ethoxyphenyl)methyl]-1-iodobenzene

4-Bromo-2-[(4-ethoxyphenyl)methyl]-1-iodobenzene

Cat. No.: B13863156
M. Wt: 417.08 g/mol
InChI Key: WAKWSKHOIHXHQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-[(4-ethoxyphenyl)methyl]-1-iodobenzene is an organic compound with the molecular formula C15H14BrIO It is a derivative of benzene, featuring bromine, iodine, and an ethoxyphenyl group as substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[(4-ethoxyphenyl)methyl]-1-iodobenzene typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[(4-ethoxyphenyl)methyl]-1-iodobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-2-[(4-ethoxyphenyl)methyl]-1-iodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-[(4-ethoxyphenyl)methyl]-1-iodobenzene involves its interaction with specific molecular targets and pathways. The presence of bromine and iodine atoms allows the compound to participate in halogen bonding and other non-covalent interactions, which can influence its reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene
  • 4-Bromo-2-methoxybenzaldehyde
  • 2-Bromo-4-methoxyacetophenone

Uniqueness

4-Bromo-2-[(4-ethoxyphenyl)methyl]-1-iodobenzene is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical properties and reactivity compared to similar compounds. The combination of these halogens with the ethoxyphenyl group enhances its potential for diverse applications in synthesis and research .

Properties

Molecular Formula

C15H14BrIO

Molecular Weight

417.08 g/mol

IUPAC Name

4-bromo-2-[(4-ethoxyphenyl)methyl]-1-iodobenzene

InChI

InChI=1S/C15H14BrIO/c1-2-18-14-6-3-11(4-7-14)9-12-10-13(16)5-8-15(12)17/h3-8,10H,2,9H2,1H3

InChI Key

WAKWSKHOIHXHQF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)Br)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.